

# Physicochemical characteristics of 3,5-Dibromo-4-chloropyridin-2-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,5-Dibromo-4-chloropyridin-2-amine

Cat. No.: B1530462

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An In-depth Technical Guide to the Physicochemical Characteristics of **3,5-Dibromo-4-chloropyridin-2-amine**

## Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of **3,5-Dibromo-4-chloropyridin-2-amine**, a highly substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a framework for its characterization. We present its fundamental chemical identity, provide well-reasoned predictions for its key physical and chemical properties, and detail the authoritative experimental protocols required for their empirical validation. This document is intended to serve as a foundational resource for scientists, enabling them to anticipate the compound's behavior, design appropriate handling and formulation strategies, and execute robust analytical characterization.

## Introduction and Strategic Context

Substituted pyridines are a cornerstone of modern drug discovery and agrochemical development.<sup>[1]</sup> The introduction of multiple halogen atoms and an amine group, as seen in **3,5-Dibromo-4-chloropyridin-2-amine**, creates a unique electronic and steric profile. The bromine atoms significantly increase molecular weight and lipophilicity while potentially offering sites for further synthetic modification. The chlorine atom further modulates the electronic

landscape of the pyridine ring. The 2-amino group is particularly significant, as it introduces a site for hydrogen bonding and acts as a basic center, profoundly influencing properties like solubility and pKa.

Understanding the physicochemical profile of such a molecule is not an academic exercise; it is a critical prerequisite for its successful application. Properties such as solubility, pKa, and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a therapeutic agent. This guide provides the necessary data, predictive insights, and experimental methodologies to empower researchers in their work with this complex molecule.

## Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The core identifiers for **3,5-Dibromo-4-chloropyridin-2-amine** are summarized below.

Property	Value	Source
IUPAC Name	3,5-Dibromo-4-chloropyridin-2-amine	-
CAS Number	1242329-23-2	Synchem
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Br <sub>2</sub> ClN <sub>2</sub>	Synchem
Molecular Weight	286.35 g/mol	Synchem
Canonical SMILES	C1=C(C(=C(C(=N1)N)Br)Cl)Br	-

Figure 1: 2D Chemical Structure of **3,5-Dibromo-4-chloropyridin-2-amine**.

## Predicted Physicochemical Characteristics

While direct experimental data is sparse, we can predict key properties based on the compound's structure and data from analogous molecules. These predictions serve as essential benchmarks for experimental design.

Property	Predicted Value / Range	Rationale & Commentary
Melting Point (°C)	140 - 160	High. The planar, rigid ring structure combined with a high molecular weight and potential for intermolecular hydrogen bonding via the amine group suggests a high lattice energy, requiring significant thermal energy to melt.
Boiling Point (°C)	> 300 (with decomposition)	High. Significant intermolecular forces would lead to a high boiling point, though thermal decomposition prior to boiling is highly probable for such a polyhalogenated amine.
Aqueous Solubility	Sparingly Soluble	The molecule possesses competing features. The 2-amino group can participate in hydrogen bonding, favoring aqueous solubility. However, the two bromine atoms and one chlorine atom create a highly lipophilic and hydrophobic character, which is expected to dominate, leading to low water solubility. <a href="#">[2]</a>
LogP (Octanol/Water)	2.5 - 3.5	The related compound 3,5-Dibromo-4-chloropyridine (lacking the amine) has a computed XLogP3 of 2.9. <a href="#">[3]</a> The addition of the polar amine group will decrease the LogP, but the overall molecule is

expected to remain significantly lipophilic.

pKa (Acid Dissociation Constant)

2.5 - 4.0

The pKa of 2-aminopyridine is ~6.8. The electron-withdrawing effects of the two bromine atoms and the chlorine atom will significantly decrease the basicity of the pyridine ring nitrogen, lowering its pKa substantially. Quantum mechanical and QSAR methods are effective for refining such predictions.[\[4\]](#)[\[5\]](#)

## Spectroscopic & Analytical Profile (Predicted)

A robust analytical package is crucial for confirming the identity and purity of the compound. Based on its structure, the following spectral characteristics are anticipated.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative.

- **Aromatic Region:** A single peak, a singlet, is predicted in the aromatic region ( $\delta$  7.5-8.5 ppm). This signal corresponds to the single proton at the C6 position of the pyridine ring. It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is influenced by the deshielding effect of the aromatic ring and the adjacent nitrogen atom.
- **Amine Region:** A broad singlet is expected between  $\delta$  5.0-6.5 ppm, corresponding to the two protons of the NH<sub>2</sub> group. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature, and it will exchange with D<sub>2</sub>O.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring, as they are all in unique chemical environments. Chemical shifts can be estimated using substituent chemical shift (SCS) parameters.[\[6\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- **N-H Stretching:** Two sharp to medium bands are expected in the 3300-3500  $\text{cm}^{-1}$  region, characteristic of the asymmetric and symmetric stretching of the primary amine ( $\text{NH}_2$ ) group. [\[7\]](#)
- **N-H Bending:** A scissoring vibration for the  $\text{NH}_2$  group should appear around 1600-1650  $\text{cm}^{-1}$ . [\[7\]](#)
- **C=C and C=N Stretching:** A series of bands in the 1400-1600  $\text{cm}^{-1}$  region are characteristic of the aromatic pyridine ring.
- **C-Halogen Stretching:** Strong absorptions corresponding to C-Br and C-Cl stretches will be present in the fingerprint region, typically below 800  $\text{cm}^{-1}$ . [\[7\]](#)

## Mass Spectrometry

Mass spectrometry is definitive for confirming molecular weight and halogen composition.

- **Molecular Ion ( $\text{M}^+$ ):** The mass spectrum will exhibit a complex and characteristic isotopic cluster for the molecular ion due to the natural abundance of bromine isotopes ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ) and chlorine isotopes ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ). This unique pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms and one chlorine atom.
- **Fragmentation:** Fragmentation patterns would likely involve the loss of halogen atoms or HCN from the pyridine ring.

## Synthesis, Stability, and Handling

### Synthetic Considerations

The synthesis of **3,5-Dibromo-4-chloropyridin-2-amine** likely starts from a suitable aminopyridine precursor. The literature on the synthesis of related compounds, such as 2-amino-5-bromopyridine, frequently notes that the formation of the 3,5-dibromo byproduct is a common issue.[\[8\]](#)[\[9\]](#)[\[10\]](#) This suggests that direct bromination of 4-chloro-2-aminopyridine

could be a viable route, but would require careful control of stoichiometry and reaction conditions to achieve the desired dibromination without further side reactions. Purification would likely involve recrystallization or column chromatography.

## Stability and Storage

Halogenated aromatic compounds are generally stable.<sup>[11]</sup> However, the presence of the amino group makes the molecule susceptible to oxidation and degradation, potentially leading to discoloration over time.

- **Storage:** The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
- **Handling:** Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used. Given the potential for toxicity associated with polyhalogenated aromatic amines, handling in a fume hood is recommended.

## Core Experimental Protocols

The following section provides detailed, step-by-step methodologies for the empirical determination of critical physicochemical properties.

### Protocol: Determination of Aqueous Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, considered the gold standard for determining thermodynamic equilibrium solubility.<sup>[12]</sup>

**Objective:** To determine the maximum concentration of **3,5-Dibromo-4-chloropyridin-2-amine** that dissolves in an aqueous buffer at a specific temperature to reach equilibrium.

**Methodology:**

- **Buffer Preparation:** Prepare aqueous buffers at three physiologically relevant pH values: 1.2 (simulated gastric fluid, without enzymes), 4.5 (acetate buffer), and 6.8 (phosphate buffer).<sup>[13]</sup> Ensure the temperature of the buffers is equilibrated to  $37 \pm 1$  °C.

- **Compound Addition:** Add an excess amount of the solid compound to a known volume (e.g., 5 mL) of each buffer in separate, sealed glass vials. The excess should be visually confirmed.
- **Equilibration:** Place the vials in an orbital shaker or tumbling incubator set to  $37 \pm 1$  °C. Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.<sup>[14]</sup>
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to allow undissolved solids to sediment.<sup>[15]</sup> Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all solid particles.
- **Quantification:** Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Validation of Equilibrium:** To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.<sup>[13]</sup>

## Protocol: Determination of pKa via UV-Vis Spectrophotometry

**Objective:** To determine the pKa of the compound by measuring the change in its UV-Vis absorbance spectrum as a function of pH.

**Methodology:**

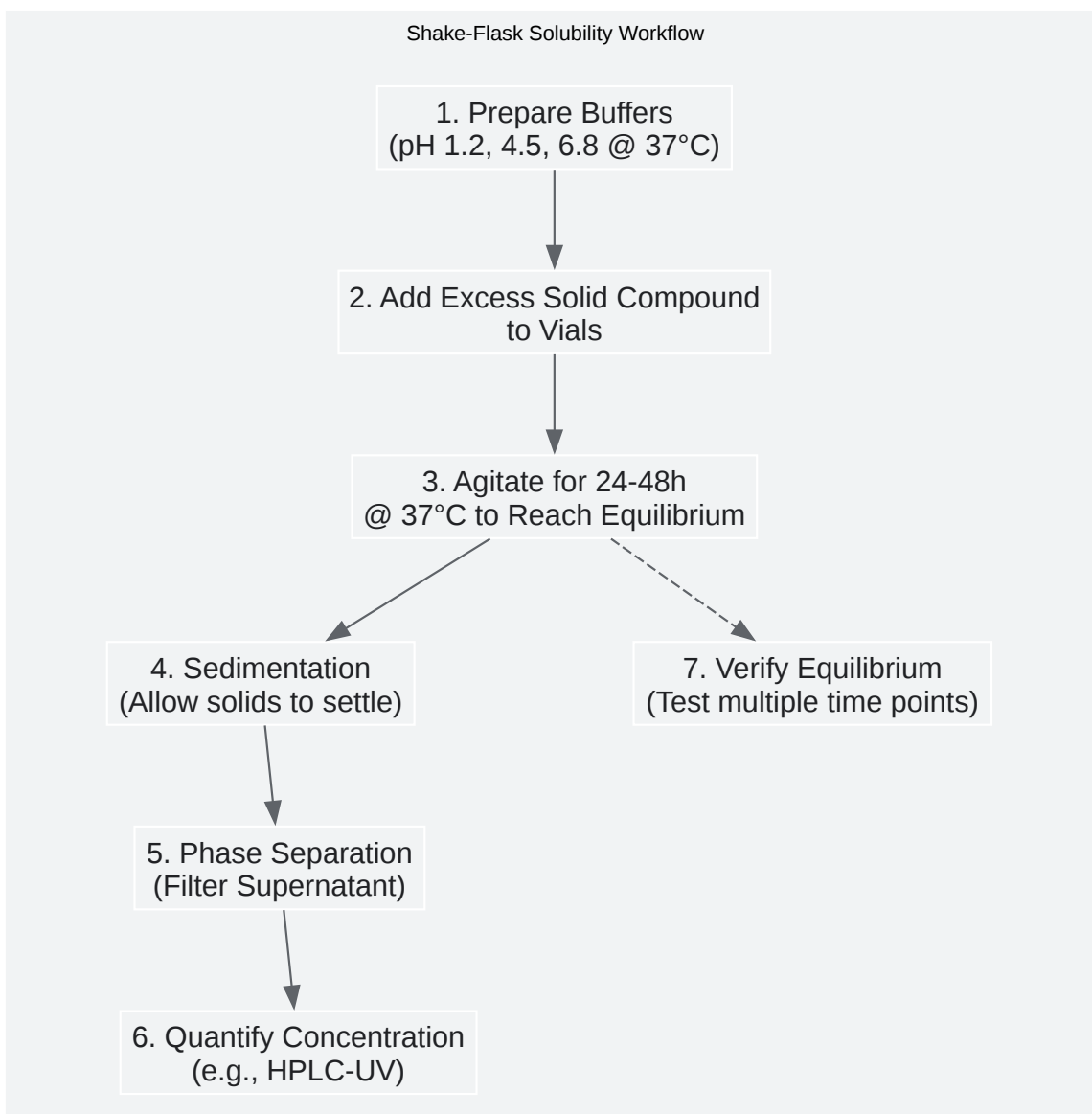
- **Stock Solution:** Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.
- **Buffer Series:** Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
- **Sample Preparation:** Add a small, constant aliquot of the stock solution to each buffer in the series to create solutions with a constant total compound concentration.

- **Spectral Acquisition:** Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample. The ionized and non-ionized forms of the molecule are expected to have different absorbance spectra.
- **Data Analysis:** Identify an analytical wavelength where the difference in absorbance between the fully protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffer.
- **pKa Calculation:** The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined using non-linear regression analysis.

## Visualized Workflows and Relationships

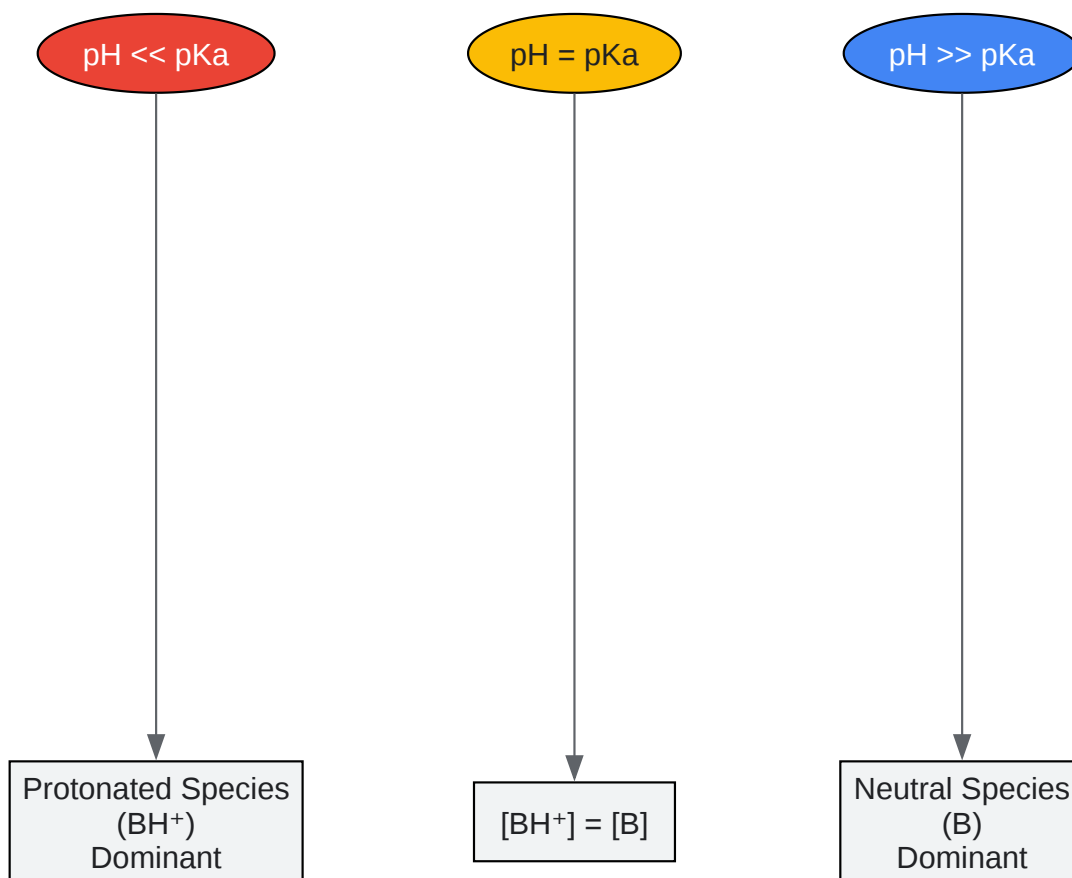
Visual diagrams are essential for clarifying complex processes and relationships. The following have been generated using Graphviz to meet specific formatting requirements.





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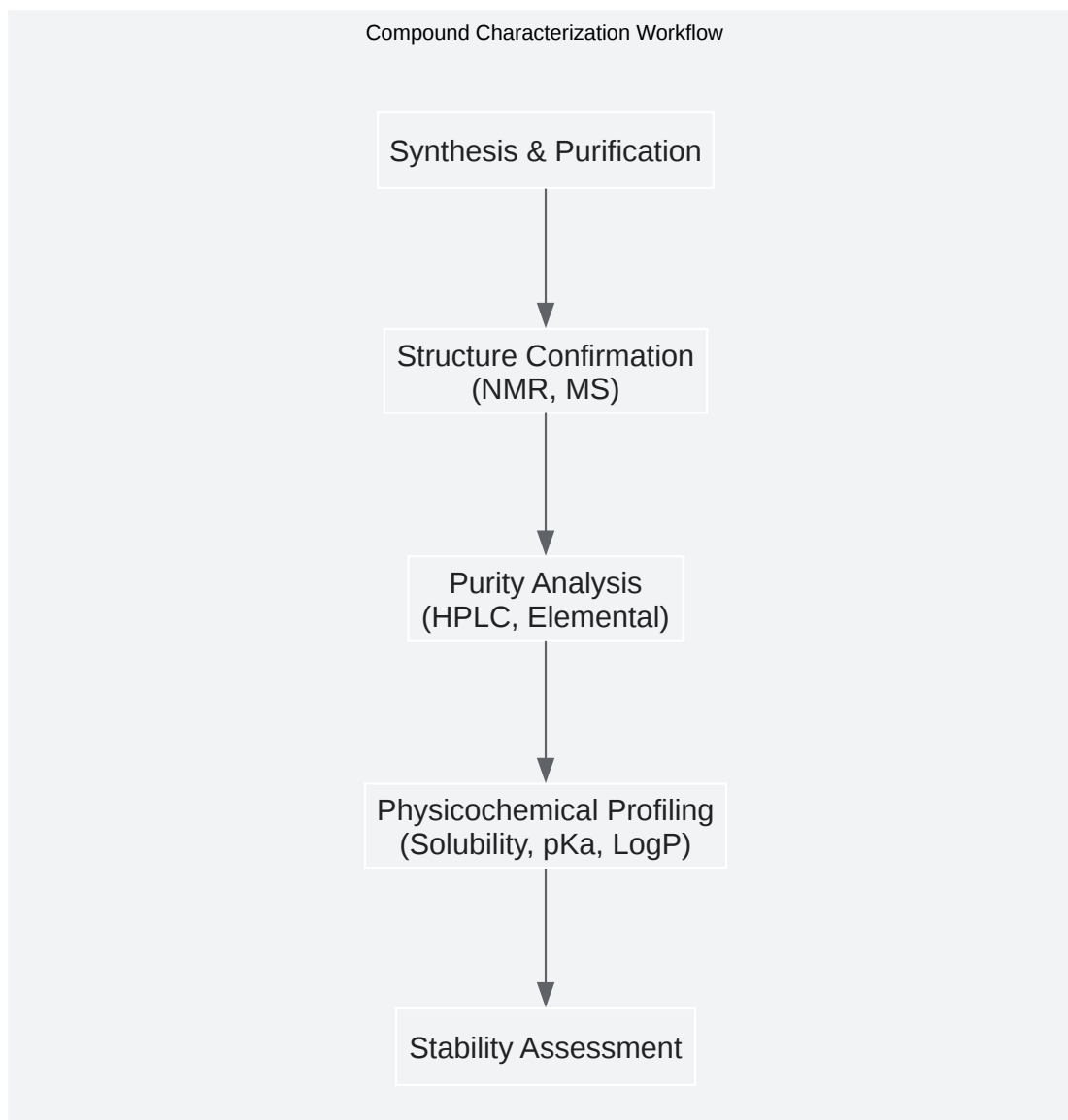
Caption: Workflow for Equilibrium Solubility Determination.



Ionization State vs. pH

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Caption: Relationship between pH, pKa, and Ionization.



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- To cite this document: BenchChem. [Physicochemical characteristics of 3,5-Dibromo-4-chloropyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1530462#physicochemical-characteristics-of-3-5-dibromo-4-chloropyridin-2-amine]

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